3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
Description
The compound 3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a structurally complex benzamide derivative featuring a polycyclic diazocinyl moiety and halogenated substituents. Its synthesis likely involves multi-step reactions, including amide bond formation and cyclization, as observed in analogous compounds (e.g., quinazolinyl triazoles in ). Computational tools like SHELX () may aid in crystallographic analysis to confirm its 3D conformation, while NMR spectroscopy () could resolve regiochemical ambiguities.
Properties
IUPAC Name |
3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-N-(4-ethoxyphenyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClFN4O4/c1-2-44-25-12-10-24(11-13-25)37-34(43)22-9-14-31(29(16-22)38-32(41)17-26-27(35)5-3-6-28(26)36)39-18-21-15-23(20-39)30-7-4-8-33(42)40(30)19-21/h3-14,16,21,23H,2,15,17-20H2,1H3,(H,37,43)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGYIPOHPJAECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)CC6=C(C=CC=C6Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Halogen Substituents | Aromatic Modifications | Bioactivity (Inferred) |
|---|---|---|---|
| Target Compound | 2-chloro-6-fluorophenyl | Diazocinyl moiety, ethoxyphenyl | Potential enzyme inhibition |
| Etobenzanid | 2,3-dichlorophenyl | Ethoxymethoxy group | Herbicidal activity |
| Diflufenican | 2,4-difluorophenyl | Trifluoromethylphenoxy-pyridine | Herbicidal activity |
| Quinazolinyl Triazoles [6] | Bromo, methyl, pyridinyl | Azetidinonyl/thiazolidinonyl groups | Antibacterial (S. aureus, E. coli) |
The target compound’s chloro-fluoro substitution may enhance binding affinity compared to purely chloro- or fluoro-substituted analogues due to optimized halogen bonding and steric effects.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound exhibits moderate similarity (~60–70%) to etobenzanid and quinazolinyl triazoles, primarily due to shared benzamide and halogenated motifs. However, its diazocinyl group reduces similarity to simpler herbicides, aligning it more closely with bioactive heterocycles like pyridinyl triazoles (). Machine learning models () predict distinct pharmacokinetic profiles, with the diazocinyl group likely increasing molecular weight (>500 Da) and reducing solubility compared to etobenzanid (MW ~350 Da).
NMR and Spectroscopic Comparisons
As demonstrated in rapamycin analogues (), NMR chemical shifts in regions corresponding to substituents (e.g., 2-chloro-6-fluorophenyl vs. dichlorophenyl in etobenzanid) can pinpoint structural differences. For the target compound, shifts in the diazocinyl region (8-oxo group) would distinguish it from simpler benzamides, corroborating crystallographic data refined via SHELXL ().
Research Findings and Implications
Bioactivity Predictions
Its halogenated aryl groups may confer antibacterial properties, as seen in pyridinyl triazoles (), though metabolic stability requires further validation.
Challenges and Contradictions
Computational models () and in vitro assays are needed to resolve these contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
